molecular formula C9H13BrN2 B1396716 3-Bromo-N1-isopropylbenzene-1,2-diamine CAS No. 1239719-65-3

3-Bromo-N1-isopropylbenzene-1,2-diamine

Cat. No.: B1396716
CAS No.: 1239719-65-3
M. Wt: 229.12 g/mol
InChI Key: BTOLFHQVWZTCBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-N1-isopropylbenzene-1,2-diamine could potentially involve electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H7BrN2/c7-4-2-1-3-5 (8)6 (4)9/h1-3H,8-9H2 . The molecular weight of this compound is 187.04 .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve electrophilic aromatic substitution . This process is characterized by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 187.04 , a storage temperature at room temperature . It is a solid at room temperature .

Scientific Research Applications

1. Coordination Chemistry and Thermochromism

  • Nickel(II) Complexes : The compound has been used in the synthesis of nickel(II) complexes, exhibiting variable geometry and solid-state thermochromism. Complexes like [NiL2]Br2·3H2O, where L represents a derivative of the compound, have shown unique changes in coordination geometry upon heating, accompanied by a color change from yellow to green (Pariya et al., 1995).

2. Catalysis in Organic Synthesis

  • Palladium-Mediated Reactions : The compound is involved in palladium-mediated N-arylation of heterocyclic diamines, offering insights into the chemoselectivity of these reactions (Cabello-Sanchez et al., 2007).
  • Copper-Catalyzed Amination : It plays a role in copper-catalyzed 1,2-double amination reactions, which are integral in synthesizing heterocyclic compounds like tetrahydropyrazines (Fukudome et al., 2008).

3. Material Science

  • Polyazomethine Synthesis : Used in the synthesis of bromo-substituted triphenylamine-based poly(azomethine)s, impacting the material's fluorescence and quantum efficiencies. Such materials are significant in the field of light-emissive polymers (Khalid et al., 2018).

4. Synthesis of Heterocyclic Compounds

  • Organic Synthesis : It's applied in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic chemistry (Piltan, 2014).

5. Pharmaceutical Chemistry

  • Medicinal Chemistry : The compound's derivatives are examined for their potential in medicinal chemistry, particularly in creating bioactive molecules with therapeutic properties (Michalson & Szmuszkovicz, 1989).

6. Organometallic Chemistry

  • Iridium(III) Complexes : It's utilized in the synthesis of iridium(III) complexes, which are significant in the detection of ions like H+ and OH-, showcasing its utility in the development of sensors and probes (Alam et al., 2015).

Mechanism of Action

The mechanism of action for 3-Bromo-N1-isopropylbenzene-1,2-diamine likely involves electrophilic aromatic substitution . This process is characterized by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety information for 3-Bromo-N1-isopropylbenzene-1,2-diamine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . The signal word for this compound is "Warning" .

Properties

IUPAC Name

3-bromo-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOLFHQVWZTCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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